REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:30])[N:7]([CH2:12][C:13]([CH2:15][CH:16]3[CH:21]([O:22]C)[CH2:20][CH2:19][CH2:18][N:17]3C(OCC=C)=O)=[O:14])[CH:8]=[N:9]2)=[CH:4][C:3]=1[Cl:31].Br>>[BrH:1].[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:30])[N:7]([CH2:12][C:13]([CH2:15][CH:16]3[CH:21]([OH:22])[CH2:20][CH2:19][CH2:18][NH:17]3)=[O:14])[CH:8]=[N:9]2)=[CH:4][C:3]=1[Cl:31] |f:2.3|
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C2C(N(C=NC2=C1)CC(=O)CC1N(CCCC1OC)C(=O)OCC=C)=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then evaporated to dryness
|
Type
|
TEMPERATURE
|
Details
|
The residue in ethanol was refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
Br.BrC1=C(C=C2C(N(C=NC2=C1)CC(=O)CC1NCCCC1O)=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |